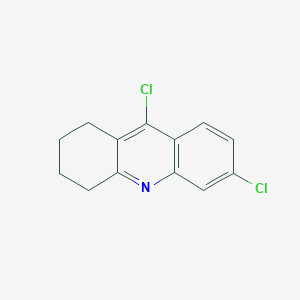

6,9-Dichloro-1,2,3,4-tetrahydroacridine

Descripción

Contextualization within the Acridine (B1665455) and Tetrahydroacridine Chemical Family

6,9-Dichloro-1,2,3,4-tetrahydroacridine belongs to a prominent class of nitrogen-containing heterocyclic compounds known as acridines. rsc.orgwikipedia.orgchemeurope.com Acridines are planar, tricyclic molecules structurally related to anthracene, with one of the central carbon-hydrogen units replaced by a nitrogen atom. wikipedia.orgchemeurope.com The tetrahydroacridine scaffold, as the name suggests, is a partially hydrogenated derivative of the acridine ring system. nih.gov

This particular chemical family is notable in medicinal chemistry, largely due to the precedent set by one of its most famous members, Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). Tacrine was the first drug to be approved for the palliative treatment of Alzheimer's disease. Its mechanism of action involves the inhibition of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The core structure of tetrahydroacridine has since been a foundational template for the development of new therapeutic agents. Research has shown that this compound serves as a key synthetic intermediate in the creation of novel acetylcholinesterase inhibitors, highlighting its direct lineage and functional relationship to the pioneering compound Tacrine. medchemexpress.com

Acridine derivatives are known for their diverse biological activities, including antiseptic, anticancer, and antimalarial properties, which stems from their ability to intercalate with DNA and RNA. rsc.orgwikipedia.org The semi-planar structure of acridines allows them to interact with various biomolecular targets, making them a versatile scaffold in drug discovery. rsc.org

Overview of Heterocyclic Compound Significance in Chemical Sciences

Heterocyclic compounds are a vast and diverse family of organic molecules that play a crucial role in the chemical and life sciences. ijnrd.org These are cyclic compounds where one or more of the ring atoms is an element other than carbon, with nitrogen, oxygen, and sulfur being the most common heteroatoms. ijnrd.orgnih.gov

The significance of heterocyclic compounds is underscored by their ubiquity in nature and their extensive application in medicine. A vast majority of biologically active molecules and pharmaceuticals contain at least one heterocyclic ring. ijnrd.orgnih.gov This prevalence is due to the unique physicochemical properties that heteroatoms impart to the cyclic structure. The presence of heteroatoms can influence a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These properties are critical for a drug's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.

Many vitamins, hormones, antibiotics, and essential biomolecules like DNA and hemoglobin feature heterocyclic structures. ijnrd.orgjmchemsci.com In the context of drug development, heterocyclic scaffolds are often considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity. nih.gov Their structural diversity and synthetic tractability make them indispensable tools for medicinal chemists in the quest for new and improved therapeutic agents for a wide array of diseases, including cancer, infections, and neurological disorders. ijnrd.org

Rationale for Dichloro Substitution in the Tetrahydroacridine Scaffold in Academic Research

The strategic placement of substituent groups on a core molecular scaffold is a fundamental approach in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a compound. The presence of two chlorine atoms at the 6th and 9th positions of the 1,2,3,4-tetrahydroacridine (B1593851) ring in this compound is a deliberate modification driven by established chemical principles.

Halogenation, the process of introducing halogen atoms into a molecule, is a widely used strategy in drug design. nih.govlibretexts.orgbyjus.com Chlorine, as a halogen, is an electronegative atom that can significantly alter the electronic distribution within the aromatic system of the acridine core. This modification can influence how the molecule interacts with its biological target, potentially leading to enhanced binding affinity and improved biological activity. Studies on substituted acridines have indicated that the inclusion of chloro groups can lead to improved biological effects. researchgate.net

The specific substitution pattern, with chlorine atoms at the C6 and C9 positions, is also crucial. The C9 position of the acridine ring is known to be chemically reactive and a key site for modifications that influence biological activity. chemeurope.com The addition of a chlorine atom at this position, as well as at the C6 position, creates a distinct electronic and steric profile. Furthermore, compounds like 6,9-dichloro-2-methoxy-4-nitroacridine serve as important precursors for further chemical modifications at the C4 and C9 positions, indicating that the dichloro substitution provides a stable and reactive platform for the synthesis of a diverse library of acridine derivatives. nih.govresearchgate.net While the primary utility of this compound reported in the literature is as a synthetic intermediate, the rationale for its synthesis is rooted in the goal of creating analogues with potentially superior properties to existing compounds. medchemexpress.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6,9-dichloro-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHWUTWIUIWUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277226 | |

| Record name | 6,9-DICHLORO-1,2,3,4-TETRAHYDROACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-25-8 | |

| Record name | 6,9-Dichloro-1,2,3,4-tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,9-Dichloro-1,2,3,4-tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,9-DICHLORO-1,2,3,4-TETRAHYDROACRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,9-Dichloro-1,2,3,4-tetrahydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 6,9 Dichloro 1,2,3,4 Tetrahydroacridine

Conventional Synthetic Pathways

A primary and widely employed method for the synthesis of the 6,9-dichloro-1,2,3,4-tetrahydroacridine scaffold is the acid-catalyzed cyclocondensation reaction. This approach typically involves the reaction of a substituted anthranilic acid with cyclohexanone (B45756). In a specific application of this method, 5-chloroanthranilic acid is reacted with cyclohexanone in the presence of a Lewis acid, such as phosphorus oxychloride (POCl₃), to facilitate an intermolecular cyclodehydration, yielding 7,9-dichloro-1,2,3,4-tetrahydroacridine (B8774380). researchgate.net This method is a variation of the Bernthsen acridine (B1665455) synthesis, which is a classical method for preparing acridines.

Another variation of this cyclocondensation involves the use of 2-aminobenzonitrile (B23959) derivatives. For instance, the reaction of 4-chloro-2-aminobenzonitrile with cyclohexanone can be used to produce tacrine (B349632) analogues. mdpi.com This reaction highlights the versatility of using different substituted aniline (B41778) precursors to introduce various functionalities onto the acridine core.

An alternative synthetic route to this compound begins with the commercially available starting material, indoline-2,3-dione (also known as isatin). nih.gov The synthesis involves the initial conversion of indoline-2,3-dione to a 2-aminobenzoic acid derivative. nih.gov This intermediate is then reacted with cyclohexanone in the presence of phosphorus oxychloride (POCl₃) to yield this compound. nih.gov This multi-step process provides a reliable pathway to the target compound from readily accessible starting materials. Isatin and its derivatives are versatile precursors in the synthesis of various heterocyclic compounds. nih.govgoogle.combiomedres.usdergipark.org.tr

Strategies for Functionalization and Derivatization

The chlorine atoms at the 6 and 9 positions of the 1,2,3,4-tetrahydroacridine (B1593851) core are key handles for further chemical modifications, allowing for the synthesis of a diverse library of analogues.

The chlorine atom at the 9-position of the tetrahydroacridine ring is particularly susceptible to nucleophilic substitution. nih.gov This reactivity allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. For example, treatment with various amines can lead to the formation of 9-amino-6-chloro-1,2,3,4-tetrahydroacridine derivatives. researchgate.net

A common procedure involves heating this compound with a suitable amine, often in the presence of a catalyst like sodium iodide and a high-boiling solvent such as phenol. nih.gov This method has been successfully used to introduce piperazine (B1678402) and other diamine linkers at the 9-position. nih.gov The resulting secondary amines can then be further functionalized.

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Piperazine | NaI, Phenol, 180°C | 6-chloro-9-(piperazin-1-yl)-1,2,3,4-tetrahydroacridine | nih.gov |

| Ethane-1,2-diamine | NaI, Phenol, 180°C | N1-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine | nih.gov |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that provides an efficient method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has been applied to the synthesis of functionalized 1,2,3,4-tetrahydroacridine derivatives. researchgate.net While direct Buchwald-Hartwig amination on this compound can be challenging, a related strategy involves the conversion of one of the chloro groups to a more reactive triflate group. researchgate.net

For instance, 7,9-dichloro-1,2,3,4-tetrahydroacridine has been converted to the corresponding 9-triflate derivative. researchgate.net This electrophilic intermediate then readily undergoes microwave-assisted palladium-catalyzed Buchwald-Hartwig amination with a variety of amines, including secondary, poorly nucleophilic, and functionalized amines, to afford a diverse range of 9-amino-7-chloro-1,2,3,4-tetrahydroacridine analogues in excellent yields. researchgate.net This approach demonstrates the versatility of palladium catalysis in the functionalization of the tetrahydroacridine scaffold. beilstein-journals.org

The Copper(I)-catalyzed Alkyne–Azide 1,3-Dipolar Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. nih.govorganic-chemistry.orgnih.govwikipedia.org This reaction has been utilized to create complex tacrine derivatives by linking the tetrahydroacridine core to other molecular fragments via a stable triazole linker. nih.gov

Multicomponent Reaction (MCR) Pathways for Scaffold Assembly

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants, are highly valued in organic synthesis for their efficiency and atom economy. acs.org The assembly of the tetrahydroacridine scaffold can be achieved through a one-pot, three-component reaction, which is a hallmark of MCRs.

A plausible MCR pathway for the synthesis of a tetrahydroacridine core involves the condensation of an aromatic amine, a cyclic ketone, and an aldehyde. In the context of this compound, this would typically involve a multi-step process where the core is first assembled and then chlorinated.

A representative three-component synthesis for a related tetrahydroacridinone scaffold, which can be a precursor to the desired compound, involves the reaction of an aromatic amine, an aldehyde, and a 1,3-dione. acs.org Mechanistic studies suggest that this reaction can proceed through the formation of a Michael adduct intermediate, which then undergoes a cyclization with the aromatic amine. acs.org

For the specific synthesis of the this compound, a common and established method is the reaction of 4-chloroaniline (B138754) with cyclohexanone and an appropriate third component, followed by cyclization and subsequent chlorination. A well-documented approach is the reaction of 1,2,3,4-tetrahydroacridinone with a chlorinating agent like phosphoryl chloride (POCl₃) to introduce the chlorine at the 9-position. sci-hub.se The chlorine at the 6-position would originate from the use of a 4-chloro-substituted aniline precursor in the initial ring-forming reaction.

Analytical Techniques for Compound Characterization and Purity Assessment

A comprehensive suite of analytical techniques is essential for the unambiguous characterization and purity assessment of this compound. These methods confirm the molecular structure and quantify the level of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic and the aliphatic protons of the tetrahydro ring. The aromatic protons would appear as doublets and a doublet of doublets in the downfield region, characteristic of a substituted benzene (B151609) ring. The aliphatic protons would show multiplets in the upfield region, corresponding to the four methylene (B1212753) groups of the cyclohexene (B86901) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would display signals for the aromatic carbons, with those bonded to chlorine atoms being significantly influenced. The aliphatic carbons of the tetrahydro ring would appear at higher field. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is invaluable for assigning the protons within the tetrahydro ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.0 | d | ~2.0 |

| H-7 | ~7.5 | dd | ~9.0, 2.0 |

| H-8 | ~7.3 | d | ~9.0 |

| H-1 | ~3.0 | m | - |

| H-4 | ~2.8 | m | - |

| H-2, H-3 | ~1.9 | m | - |

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-9 | ~150 |

| C-4a | ~148 |

| C-10a | ~145 |

| C-8a | ~135 |

| C-6 | ~130 |

| C-7 | ~128 |

| C-5 | ~125 |

| C-5a | ~124 |

| C-4 | ~34 |

| C-1 | ~26 |

| C-2 | ~23 |

| C-3 | ~22 |

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules like this compound.

In a typical ESI-MS experiment, the compound is detected as a protonated molecule [M+H]⁺ or as adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of the molecular ion peak, which arises from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 252.0341 |

| [M+Na]⁺ | 274.0160 |

| [M+K]⁺ | 289.9900 |

Chromatographic Purification and Purity Determination (e.g., Flash Column Chromatography, HPLC)

Chromatographic techniques are indispensable for both the purification of the synthesized this compound and the assessment of its purity.

Flash Column Chromatography: Following the synthesis, flash column chromatography is commonly employed for the purification of the crude product. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. For a compound with the polarity of this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The ratio of the solvents is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique used to determine the purity of the final compound. A common method for this purpose is reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram, typically detected using a UV detector at a wavelength where the compound has strong absorbance.

Structure Activity Relationship Sar and Structural Modification Studies of 6,9 Dichloro 1,2,3,4 Tetrahydroacridine Derivatives

Impact of Dichloro Substitution on Biological Target Interactions

The introduction of chlorine atoms at the 6 and 9 positions of the 1,2,3,4-tetrahydroacridine (B1593851) nucleus has a marked influence on the molecule's interaction with biological targets, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of a chloro substituent has been shown to be beneficial in either maintaining or potentiating cholinesterase inhibitory activity. nih.gov This is attributed to the electronic and steric properties of chlorine.

Chlorine is an electron-withdrawing group, which can alter the electron distribution of the acridine (B1665455) ring system. This modification can influence the pKa of the 9-amino group, which is crucial for the interaction with the catalytic anionic site (CAS) of AChE. Furthermore, the introduction of chlorine atoms can lead to more favorable hydrophobic interactions within the enzyme's active site gorge. nih.gov Studies on halogenated tacrine (B349632) analogues have shown that the position and nature of the halogen atom are critical. For instance, the insertion of a chlorine atom at the C-6 position can significantly enhance potency against AChE. nih.gov

The properties of the chlorine atom as a substituent on an aromatic ring can lead to specific steric and/or electronic effects that influence interactions with amino acid residues in the binding pocket of a protein. eurochlor.org In some molecular contexts, the chloro group can act as a bioisostere for other groups like methyl or trifluoromethyl, allowing it to modulate the molecule's fit and binding affinity within the target enzyme. chemrxiv.org Molecular modeling studies of chlorinated tacrine analogues help to rationalize their binding modes, comparing them to the parent compound, tacrine. nih.gov

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the 6,9-dichloro-1,2,3,4-tetrahydroacridine scaffold have been undertaken to establish a comprehensive structure-activity relationship (SAR). These studies involve introducing various substituents at different positions on the acridine nucleus and observing the resulting changes in biological activity.

Quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental in understanding these effects. acs.orgnih.gov These computational models correlate the structural features of the derivatives with their inhibitory potency. For instance, CoMFA studies have highlighted that the steric field of substituents is a highly significant factor. acs.org A key finding from these analyses is the detrimental steric effect of substituents at position 7 of the tacrine nucleus, which negatively impacts activity. nih.gov Conversely, electron-attracting substituents at positions 6 and 7 have been found to be favorable for activity. nih.gov

The predictive power of these QSAR models has been validated by synthesizing and testing new derivatives based on the model's predictions. For example, a 6-bromo-9-amino-1,2,3,4-tetrahydroacridine derivative, designed based on QSAR and CoMFA models, showed an experimental inhibitory concentration (IC50) that was in reasonable agreement with the predicted values. nih.gov These systematic studies provide a rational basis for designing more potent inhibitors.

| Derivative | Substituent(s) | Target Enzyme | IC50 (nM) |

| Tacrine | None | hAChE | 305.78 |

| Compound B4 | 6-Cl, N-linked Oleanolic acid via C4 linker | hAChE | 14.37 |

| Compound D4 | 6,7-diCl, N-linked Oleanolic acid via C4 linker | hAChE | 0.18 |

| Compound 7d | 7-Me, N-linked Selegiline via C6 linker | hAChE | 1570 |

| (S)-6j | N-linked SERT inhibitor moiety | AChE | 101 |

| Compound 51 | 6-Cl, N-linked 1-benzylpiperidine | AChE | - |

This table presents a selection of data from multiple sources to illustrate the effect of substitutions on inhibitory activity. IC50 values are highly dependent on assay conditions and enzyme source. nih.govnih.govnih.gov

Investigations into Linker Length and Composition in Hybrid Structures

A significant area of research involves the creation of hybrid molecules or dimers, where two pharmacophores are joined by a linker chain. In many cases, a 6-chloro- or dichloro-tetrahydroacridine moiety is linked to another biologically active molecule. The length and chemical composition of this linker are critical determinants of the resulting hybrid's biological activity.

These hybrid compounds are often designed as dual-binding site inhibitors, intended to interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The linker's role is to optimally position the two pharmacophoric units within the enzyme's gorge. Studies have shown that the optimal linker length often consists of 6 to 9 atoms. nih.govmdpi.com For example, in a series of tacrine-ferulic acid hybrids, the optimal linker length for inhibiting both AChE and BChE was found to be 6-7 atoms. nih.gov Similarly, in tacrine-indole hybrids, the length of the methylene (B1212753) tether was a key factor in their activity as dual-binding site AChE inhibitors. researchgate.net

The composition of the linker is also crucial. Various linker types have been explored, including simple polymethylene chains, and more complex linkers incorporating amide, triazole, or piperazine (B1678402) functionalities. researchgate.netnih.gov For instance, tacrine-squaramide homodimers utilize a rigid squaramide motif in the linker. mdpi.com In a series of tacrine-selegiline hybrids, compounds with shorter linkers (3-4 carbon atoms) demonstrated stronger AChE inhibitory activity. nih.gov Molecular docking studies reveal that the linker often forms hydrophobic interactions with aromatic amino acid residues along the enzyme's gorge, while the terminal moieties bind to the CAS and PAS. mdpi.com

| Hybrid Series | Linker Length (n atoms) | AChE Inhibitory Activity (IC50) | Key Finding |

| Tacrine-Ferulic Acid | 6-7 | Optimal | Linker length is crucial for dual-site binding. nih.gov |

| THA-Indole | Varied (methylene) | Dependent on length | Methylene tether length modulates dual-binding site inhibition. researchgate.net |

| 7-MEOTA-Adamantylamine | 5 | Potent (0.47 µM) | No significant difference between longer or shorter chains in this series. researchgate.net |

| 6-Cl-THA-based Tau inhibitors | 2-3 (methylene) | Optimal | Chain length influences tau aggregation inhibitory potency. nih.gov |

| OA-Tacrine Hybrids | 2-6 (alkylamine) | Dependent on length | Linker length plays a key role in accommodating ligands inside the AChE gorge. nih.gov |

This table summarizes findings on the influence of linker length from various studies on tacrine-based hybrids.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional structure, or conformation, of this compound and its derivatives is a critical factor governing their biological activity. The rigid tetracyclic core of the molecule imposes significant conformational constraints, which in turn dictates how the molecule can orient itself within the binding site of a target enzyme.

Crystallographic studies of this compound have revealed that the fused cyclohexene (B86901) ring is observed in a single, constrained conformation. researchgate.net This inherent rigidity is a key feature of the scaffold. The bioactivity of derivatives is therefore highly dependent on the spatial arrangement of the substituents relative to this fixed core.

To understand the relationship between the 3D properties of these inhibitors and their activity, computational methods like Comparative Molecular Field Analysis (CoMFA) are employed. acs.org CoMFA models generate a 3D quantitative structure-activity relationship by correlating the steric and electrostatic fields of a series of aligned molecules with their biological potencies. acs.orgnih.gov A highly significant CoMFA model can be obtained using just the steric field, underscoring the importance of molecular shape and volume for effective binding. acs.org The alignment of molecules for such analyses is often guided by molecular docking simulations, which predict the preferred binding orientation of the inhibitor within the enzyme's active site. acs.orgnih.gov These analyses consistently show that the conformation of the ligand must be complementary to the topology of the active site gorge of AChE for potent inhibition to occur.

Computational and Theoretical Studies in 6,9 Dichloro 1,2,3,4 Tetrahydroacridine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For tetrahydroacridine derivatives, QSAR has been instrumental in understanding the key molecular properties that influence their inhibitory activity against enzymes like acetylcholinesterase (AChE), a primary target in Alzheimer's disease research.

Development of Classical QSAR Models

Classical QSAR studies, often based on the Hansch approach, correlate the biological activity of a series of compounds with their physicochemical properties using statistical methods. For 9-amino-1,2,3,4-tetrahydroacridine derivatives, QSAR equations have been developed to quantify the influence of substituents on the acridine (B1665455) nucleus. nih.gov These models typically incorporate various molecular descriptors.

Key findings from these models for the broader class of tacrine (B349632) analogues indicate that:

Electronic Effects: Electron-withdrawing substituents at positions 6 and 7 of the tetrahydroacridine ring can be favorable for activity. nih.gov The presence of chloro groups, such as in 6,9-dichloro-1,2,3,4-tetrahydroacridine, would contribute a significant electron-withdrawing effect, which is predicted to be beneficial for its inhibitory potential.

Steric Effects: The size and shape of substituents are critical. For instance, studies have shown a detrimental steric effect for bulky substituents at position 7. acs.org

Hydrophobicity: The hydrophobic character of substituents at position 6 has been tentatively identified as a favorable contributor to activity. acs.org

These classical models provide predictive equations that can estimate the biological activity of unsynthesized compounds, thereby guiding synthetic efforts toward more promising derivatives.

Table 1: Common Physicochemical Descriptors in Classical QSAR for Tetrahydroacridines

| Descriptor | Symbol | Physicochemical Property Represented | Relevance to this compound |

|---|---|---|---|

| Hammett Constant | σ | Electronic effect (electron-donating/withdrawing) of a substituent. | The two chloro-substituents have positive σ values, indicating a strong electron-withdrawing effect. |

| Molar Refractivity | MR | A measure of molecular volume and polarizability (steric effects). | Contributes to understanding the steric influence of the chloro groups on receptor binding. |

| Hydrophobicity Constant | π | The contribution of a substituent to the overall lipophilicity of the molecule. | Influences the compound's ability to cross biological membranes, like the blood-brain barrier. |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | Affects electrostatic interactions with the biological target. |

Comparative Molecular Field Analysis (CoMFA) and Related 3D-QSAR Techniques

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed picture by considering the 3D properties of molecules. mdpi.com In a CoMFA study, a set of structurally related compounds are aligned, and their steric and electrostatic interaction fields are calculated and correlated with their biological activities. nih.gov

For acetylcholinesterase inhibitors based on the 9-amino-1,2,3,4-tetrahydroacridine scaffold, CoMFA models have been successfully developed. acs.org These studies often use molecular docking to generate a reliable alignment of the compounds within the enzyme's active site. nih.gov The resulting 3D contour maps from the CoMFA model highlight specific regions in space where certain properties are predicted to enhance or diminish biological activity:

Steric Fields: Green contours typically indicate regions where bulky groups are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Fields: Blue contours often mark regions where positive charges enhance activity, whereas red contours indicate areas where negative charges are preferred.

A significant CoMFA model for tacrine analogues was developed using only the steric field, which successfully identified the negative steric contribution of substituents at position 7. acs.org Such models have demonstrated reasonable predictive power; for example, a CoMFA model predicted a pIC₅₀ value of 7.40 for 6-bromo-9-amino-1,2,3,4-tetrahydroacridine, which was in good agreement with its experimental value of 7.18. nih.govacs.org

Table 2: Typical Statistical Parameters for a 3D-QSAR (CoMFA) Model of Tacrine Analogues

| Parameter | Symbol | Description | Typical Value | Significance |

|---|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 | Indicates a model with good predictive power. |

| Non-cross-validated Correlation Coefficient | r² | Measures the goodness of fit of the model to the training set data. | > 0.6 | Shows how well the model explains the variance in the observed activity. |

| Standard Error of Prediction | SEP | Indicates the absolute error in the predicted activities. | Low values | Signifies higher accuracy in predictions. |

| F-statistic | F | A measure of the statistical significance of the model. | High values | Suggests a statistically robust and reliable model. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that model the interaction between a small molecule (ligand) and its biological target (receptor) at an atomic level. These techniques are crucial for understanding the binding mechanisms of this compound and its analogues.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For tetrahydroacridine derivatives, the primary target is often acetylcholinesterase (AChE). Docking studies have consistently shown that the tricyclic core of these compounds binds within the deep and narrow active site gorge of AChE. mdpi.com

The typical binding mode involves:

π-π Stacking: The flat, aromatic acridine ring system engages in π-π stacking interactions with aromatic residues in the active site, such as Tryptophan 84 (Trp84) and Phenylalanine 330 (Phe330). mdpi.com

Cation-π Interactions: The protonated nitrogen of the acridine ring can form favorable cation-π interactions with aromatic residues.

Hydrogen Bonding: The 9-amino group, if present, can act as a hydrogen bond donor to residues like Histidine 440 (His440). mdpi.com

The chloro substituents at positions 6 and 9 on the this compound molecule would be positioned within specific pockets of the active site, potentially forming halogen bonds or other hydrophobic interactions that could enhance binding affinity. Docking simulations can predict these specific interactions and provide a calculated binding energy, which serves as an estimate of the ligand's affinity for the receptor.

Table 3: Key Interacting Residues in the Acetylcholinesterase (AChE) Active Site for Tetrahydroacridine Ligands

| Residue | Location/Role | Type of Interaction |

|---|---|---|

| Trp84 | Catalytic Anionic Site (CAS) | π-π Stacking, Cation-π |

| Phe330 | Acyl-binding pocket | π-π Stacking |

| Tyr334 | Peripheral Anionic Site (PAS) | Hydrophobic interactions |

| His440 | Part of the catalytic triad (B1167595) | Hydrogen bonding |

| Tyr121 | Peripheral Anionic Site (PAS) | Hydrophobic interactions |

| Trp279 | Peripheral Anionic Site (PAS) | π-π Stacking |

Characterization of Active Site Interactions and Conformational Changes

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. acs.org MD simulations track the movements of every atom in the system, providing insights into the stability of the complex, conformational changes in the protein, and the role of water molecules. nih.gov

For tetrahydroacridine-AChE complexes, MD simulations can reveal:

The stability of key interactions identified in docking studies.

Fluctuations in the width of the active site gorge, which can affect ligand entry and exit. acs.org

The role of specific amino acid residues in stabilizing the bound ligand through subtle conformational adjustments.

These simulations provide a more realistic representation of the biological environment and can help refine the understanding of structure-activity relationships derived from QSAR and docking studies.

Electronic Structure Theory Applications

Electronic structure theory, particularly Density Functional Theory (DFT), provides a quantum mechanical description of the electronic distribution in a molecule. These calculations are used to determine a wide range of molecular properties that are fundamental to a compound's reactivity and interaction capabilities.

For a molecule like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Determine Atomic Charges: Calculate the partial charges on each atom, which is crucial for understanding electrostatic interactions with the receptor. nih.gov

Generate Electrostatic Potential Maps: Visualize the electron-rich and electron-poor regions of the molecule, highlighting sites for potential electrophilic and nucleophilic attack, as well as hydrogen bonding.

Studies on related chloro-substituted tetrahydroacridines have used DFT to explore their electronic properties, providing insights that are directly applicable to understanding the 6,9-dichloro isomer. rsc.org These theoretical calculations complement experimental data and provide a deeper understanding of the intrinsic properties of the molecule that drive its biological function.

Table 4: Example Electronic Properties Calculated via DFT for a Generic Tetrahydroacridine Derivative

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Electrostatic Potential | A 3D map of the electronic charge distribution. | Predicts how the molecule will interact with other charged or polar species. |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between accuracy and computational cost.

In the context of this compound, a DFT-based study would typically commence with the optimization of its molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation (the most stable three-dimensional structure) is identified. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

| Property | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. | Provides insight into the kinetic stability and electronic excitation properties of the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. | Visually identifies sites for intermolecular interactions and potential chemical reactions. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. | Influences solubility in polar solvents and the nature of intermolecular forces. |

This table is illustrative of the data that would be generated from a DFT study. Specific values for this compound are not available in the reviewed literature.

Analysis of Reactivity and Mechanistic Pathways

Building upon the electronic properties derived from DFT, a deeper analysis of the reactivity of this compound can be undertaken. Computational methods allow for the exploration of potential reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

The analysis of reactivity often involves the use of "reactivity descriptors," which are calculated from the electronic structure. These descriptors help to predict how and where a molecule is likely to react. For instance, the regions of the molecule with the highest HOMO density are predicted to be the sites of electrophilic attack, while regions with the highest LUMO density are the likely targets for nucleophiles.

Furthermore, computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves:

Identifying Reactants and Products: Defining the starting materials and the expected products of a given transformation.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate.

By mapping out the energy profile of a proposed mechanistic pathway, researchers can evaluate its feasibility and compare it with alternative mechanisms. This is particularly valuable in understanding substitution reactions at the chlorinated positions or reactions involving the nitrogen atom of the acridine core. While detailed mechanistic studies specifically for this compound are not documented in the scientific literature, this compound is known to be a precursor in the synthesis of various biologically active molecules. tandfonline.comnih.govrsc.org Computational analysis of the reaction pathways in these syntheses would be a valuable area for future research.

Emerging Research Directions and Future Prospects for 6,9 Dichloro 1,2,3,4 Tetrahydroacridine

Design and Synthesis of Multifunctional Hybrid Molecules with Synergistic Activities

The core structure of 6,9-dichloro-1,2,3,4-tetrahydroacridine is a key intermediate in synthesizing molecules designed to combat complex diseases through a multi-target approach. medchemexpress.com A significant area of research is the development of "multi-target-directed ligands" (MTDLs), which are hybrid molecules combining the tetrahydroacridine scaffold with other pharmacologically active moieties to produce synergistic effects. nih.govnih.gov This strategy is particularly promising for neurodegenerative conditions like Alzheimer's disease, where multiple pathological factors are at play. nih.gov

Researchers have successfully synthesized novel hybrids by linking tetrahydroacridine derivatives to other molecules, such as 3,5-dichlorobenzoic acid, via different spacer chains. nih.gov This approach aims to create compounds that can simultaneously modulate multiple biological targets. For instance, a key strategy involves designing molecules that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, while also preventing the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govebi.ac.uk

One study detailed the synthesis of a series of such hybrids, with some compounds showing potent and selective inhibition of butyrylcholinesterase, while others displayed dual inhibitory activity against both cholinesterase enzymes. nih.gov The most promising of these hybrid compounds not only demonstrated strong enzyme inhibition but also showed potential neuroprotective and free-radical scavenging properties, highlighting the success of the MTDL strategy. nih.gov The design of these molecules often involves creating a dual binding site inhibitor that can interact with both the catalytic and peripheral sites of the target enzyme. ebi.ac.uk

Interactive Table: Cholinesterase Inhibitory Activity of Tetrahydroacridine-Dichlorobenzoic Acid Hybrids

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of several synthesized hybrid compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Lower IC₅₀ values indicate greater potency. Data sourced from scientific literature. nih.gov

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Hybrid 3b | > 1000 | 24 | BuChE selective |

| Hybrid 3c | 25 | 123 | Dual inhibitor |

| Hybrid 3f | > 1000 | 135 | BuChE selective |

| Hybrid 3g | > 1000 | 607 | BuChE selective |

Exploration in Advanced Materials Science

Beyond its therapeutic potential, the tetrahydroacridine scaffold is being explored for its utility in the field of advanced materials. The inherent electronic and photophysical properties of the acridine (B1665455) core make it an attractive candidate for various technological applications. nih.gov

Optoelectronic Properties and Applications (e.g., Organic Light-Emitting Diodes)

The π-conjugated system of acridine-based molecules gives rise to interesting photophysical and electrochemical properties, making them promising for use in organic electronic devices like Organic Light-Emitting Diodes (OLEDs). nih.govgoogle.com Research into 9-chloro-5,6,7,8-tetrahydroacridine derivatives has shown that modifying the core structure with different aryl groups can tune their optical and electronic characteristics. nih.gov

Studies have demonstrated that these compounds absorb light in the UV region and exhibit fluorescence, with the emission color being influenced by the specific chemical groups attached to the tetrahydroacridine core. nih.govbeilstein-journals.org For instance, the introduction of electron-donating groups like methoxy (B1213986) substituents can cause a red shift in the emission spectrum. nih.gov The experimental energy band gaps of these derivatives have been estimated to be around 3 eV, which is a promising characteristic for optoelectronic applications. nih.gov By expanding the π-conjugation of the core, for example through the addition of arylethynyl groups, researchers can further modify these properties. nih.govbeilstein-journals.org The fluorescence quantum yields of some derivatives, a measure of their emission efficiency, have been found to be as high as 20%, indicating their potential as emitter materials in OLEDs. nih.gov

Interactive Table: Photophysical Properties of Substituted 9-Chloro-tetrahydroacridines

The following table shows key photophysical data for several 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives, highlighting how different substituents influence their optical properties. Data sourced from scientific literature. nih.govbeilstein-journals.org

| Derivative Substituent | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Fluorescence Quantum Yield (Φfluo) | Optical Band Gap (Egopt, eV) |

|---|---|---|---|---|

| Phenyl | 334 | 400 | 0.11 | 3.16 |

| Methylphenyl | 336 | 410 | 0.12 | 3.05 |

| Fluorophenyl | 335 | 402 | 0.10 | 3.14 |

| Methoxyphenyl | 342 | 440 | 0.20 | 2.98 |

Development as Chemosensors and Corrosion Inhibitors

The electron-rich heterocyclic structure of tetrahydroacridine derivatives makes them suitable for applications as chemosensors and corrosion inhibitors. As chemosensors, the fluorescence properties of these molecules can be designed to change upon binding to specific ions or molecules, allowing for visual or spectroscopic detection. rsc.orgmdpi.com

In the context of corrosion prevention, tetrahydroacridines have demonstrated excellent performance as inhibitors for steel in acidic environments, which is relevant to industries such as oil and gas. researchgate.net The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface. acs.orgmdpi.comuv.mx This forms a protective film that acts as a barrier, retarding the electrochemical processes of corrosion. researchgate.netmdpi.com The presence of heteroatoms (like nitrogen) and π-electrons in the acridine ring facilitates strong adsorption to the metal surface. mdpi.com Studies have shown that certain tetrahydroacridine derivatives can achieve inhibition efficiencies of over 97%. researchgate.net The adsorption process typically follows the Langmuir isotherm, and the inhibitors can act as mixed-type, affecting both anodic and cathodic reactions. researchgate.netacs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The development of new molecules based on the this compound scaffold is being significantly accelerated by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools are revolutionizing drug discovery and materials science by enabling rapid and accurate prediction of molecular properties, thereby reducing the time and cost associated with experimental synthesis and testing. nih.goveasychair.org

AI/ML algorithms can analyze vast datasets of chemical structures and their corresponding biological activities or material properties to identify crucial structure-activity relationships (SARs). nih.gov For the design of multifunctional hybrids, ML models can predict the binding affinity of novel compounds to multiple targets, screen large virtual libraries to identify the most promising candidates, and suggest structural modifications to optimize efficacy and reduce potential toxicity. nih.gov Generative models can even design entirely new molecular structures tailored to specific therapeutic profiles. nih.gov

Development of Sustainable and Environmentally Benign Synthetic Processes (Green Chemistry)

In line with the global push for environmental sustainability, there is a growing emphasis on developing "green" synthetic routes for this compound and its derivatives. chemistryjournals.net The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical manufacturing. rsc.orgresearchgate.net

Traditional methods for synthesizing acridines, such as the Bernthsen acridine synthesis, often require harsh conditions, including high temperatures and the use of stoichiometric amounts of catalysts like zinc chloride, leading to low yields and significant waste. tandfonline.comtandfonline.com Modern research focuses on developing more sustainable alternatives. These include:

Use of Greener Catalysts: Replacing toxic Lewis acids with more environmentally friendly and recyclable catalysts, such as p-toluenesulphonic acid (p-TSA). tandfonline.comtandfonline.com

Alternative Energy Sources: Employing microwave irradiation or ultrasound assistance can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. researchgate.netrsc.orgnih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in greener solvents like water reduces volatile organic compound (VOC) emissions and simplifies product purification. tandfonline.comrsc.org

Process Intensification: Designing one-pot or multicomponent reactions where multiple synthetic steps are combined without isolating intermediates can significantly improve efficiency and reduce waste. chemistryjournals.netrsc.org

By adopting these green chemistry principles, the synthesis of valuable tetrahydroacridine-based compounds can be made more economically viable and environmentally responsible. chemistryjournals.netgithubusercontent.com

Q & A

Basic Research Questions

Q. What is the primary role of 6,9-dichloro-1,2,3,4-tetrahydroacridine in Alzheimer’s disease research?

- Methodological Context : This compound serves as a critical synthetic intermediate for developing acetylcholinesterase (AChE) inhibitors, such as tacrine derivatives. Its chlorine substituents enhance reactivity in nucleophilic substitution reactions, enabling functionalization at positions 6 and 9 for hybrid molecule synthesis . For example, coupling with diamines or aromatic scaffolds generates multifunctional agents targeting AChE, amyloid-β aggregation, and oxidative stress .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Context : The compound is synthesized via cyclocondensation of 4-chloroanthranilic acid with cyclohexanone in the presence of POCl₃, yielding ~70% under optimized conditions . Key steps include:

Acid-catalyzed cyclization to form the tetrahydroacridine core.

Chlorination at positions 6 and 9 using POCl₃.

Spectral validation (¹H NMR, IR, MS) is required to confirm purity and structure .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Context : Characterization involves:

- ¹H NMR : Peaks at δ 1.8–2.2 ppm (cyclohexyl protons) and δ 7.2–8.1 ppm (aromatic protons).

- Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., m/z 256.08 for C₁₃H₁₀Cl₂N).

- X-ray Crystallography : Resolves stereochemical ambiguities in hybrid derivatives .

Advanced Research Questions

Q. How can low yields in dimeric tacrine synthesis be addressed using this compound?

- Methodological Context : Direct alkylation of tacrine with dibromoalkanes often suffers from low yields (<30%). A robust alternative involves reacting this compound with 1,ω-diamines in refluxing 1-pentanol (40 hours, atmospheric pressure), achieving yields of 70–95% . This method avoids side reactions and simplifies purification.

Q. What structure-activity relationships (SAR) govern the AChE inhibitory activity of this compound derivatives?

- Methodological Context : SAR studies reveal:

- Position 9 : Substitution with amino groups enhances AChE binding via cation-π interactions.

- Chlorine at Position 6 : Stabilizes the planar conformation, improving π-π stacking with Trp84 in the AChE gorge .

- Hybridization : Coupling with scutellarin or benzoquinone moieties introduces radical scavenging and amyloid-β inhibition .

Q. How can hepatotoxicity risks associated with tetrahydroacridine derivatives be mitigated?

- Methodological Context : Hepatotoxicity in tacrine analogues is linked to metabolic oxidation of the acridine core. Strategies include:

Introducing electron-withdrawing groups (e.g., Cl) to reduce metabolic activation.

Designing dimeric or heterocyclic hybrids to lower required dosages .

Preclinical assays (e.g., HepG2 cell viability tests) are essential for safety profiling .

Q. What experimental approaches optimize the lipophilicity (log P) of this compound-based AChE inhibitors?

- Methodological Context : Log P is tuned by:

- Alkyl Chain Length : Longer chains (n = 4–6) increase lipophilicity, enhancing blood-brain barrier penetration.

- Hybridization with Polar Moieties : Scutellarin or carboxylic acid groups balance log P while retaining activity .

Reverse-phase TLC or HPLC-derived RM values validate log P adjustments .

Q. How can multifunctional hybrids of this compound be designed to target multiple Alzheimer’s pathways?

- Methodological Context : Rational design involves:

AChE Inhibition : Retain the tetrahydroacridine core for catalytic site binding.

Amyloid-β Aggregation Inhibition : Introduce aromatic or quinone moieties to disrupt β-sheet formation .

Oxidative Stress Mitigation : Incorporate radical scavengers (e.g., scutellarin) to neutralize ROS .

In vitro assays (ThT fluorescence for amyloid-β, DPPH for ROS) validate multifunctionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.